Computed Lipophilicity (XLogP3): Target Compound Is 0.6 Log Units Less Lipophilic Than the 4-Chloro Analog
The target compound (CAS 180028-93-7) has a computed XLogP3 of 0.9, identical to the unsubstituted phenyl analog (CAS 15837-46-4, XLogP3 = 0.9) but 0.6 log units lower than the 4-chloro analog (CAS 16837-11-9, XLogP3 = 1.5), all values computed by the same XLogP3 3.0 algorithm [1]. This 0.6 log unit reduction in lipophilicity (~4-fold lower octanol-water partition) is driven by the electron-donating 4-methoxy substituent, which increases polarity relative to the electron-withdrawing 4-chloro group. In the context of the thiouracil MPO inhibitor pharmacophore, lipophilicity modulation at the N1-aryl position has been shown to directly affect metabolic stability: the clinical candidate PF-06282999 (XLogP3 ≈ 1.1) required careful lipophilicity balancing to achieve oral bioavailability while minimizing FMO-mediated oxidative desulfurization [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 4-Chloro analog (CAS 16837-11-9): XLogP3 = 1.5; Phenyl analog (CAS 15837-46-4): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = −0.6 vs. 4-chloro analog; ΔXLogP3 = 0.0 vs. phenyl analog |
| Conditions | PubChem-computed XLogP3 values using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity (XLogP3 = 0.9) predicts improved aqueous solubility and reduced metabolic liability via FMO-mediated desulfurization compared to the more lipophilic 4-chloro analog, which is a critical selection criterion when prioritizing thiouracil derivatives for in vitro MPO inhibition or cellular assay development.
- [1] PubChem Compound Summaries: CID 7060692 (target, XLogP3 = 0.9), CID 821249 (4-chloro analog, XLogP3 = 1.5), CID 1164574 (phenyl analog, XLogP3 = 0.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [2] Eng, H., Sharma, R., Wolford, A., Di, L., Ruggeri, R. B., Buckbinder, L., Conn, E. L., Dalvie, D. K., Kalgutkar, A. S. Species Differences in the Oxidative Desulfurization of a Thiouracil-Based Irreversible Myeloperoxidase Inactivator by Flavin-Containing Monooxygenase Enzymes. Drug Metabolism and Disposition, 2016, 44 (8), 1264–1272. DOI: 10.1124/dmd.116.070656. View Source
